3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride
Description
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a propanoic acid backbone substituted with a methyl(2,2,2-trifluoroethyl)amino group. The trifluoroethyl moiety introduces strong electronegativity and metabolic stability, while the carboxylic acid group enhances solubility in polar solvents.
Properties
IUPAC Name |
3-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-10(3-2-5(11)12)4-6(7,8)9;/h2-4H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCKCUCNYFAEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methyl acrylate, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomer: 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride
- Molecular Formula: C₆H₁₁ClF₃NO₂
- Molecular Weight : 221.61
- Key Differences: The amino group is attached to the second carbon of the propanoic acid chain instead of the third.
Ester Derivative: Methyl 3-[(2,2,2-Trifluoroethyl)amino]propanoate Hydrochloride
- Molecular Formula: C₆H₁₀F₃NO₂
- Molecular Weight : 209.61
- Key Differences :
Aromatic Substituted Analog: 3-(Methyl(3-(Trifluoromethyl)phenyl)amino)propanoic Acid Hydrochloride
- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₁F₃N₂O₂·HCl).
- Key Differences :
Extended Carbon Chain Analog: 4-[Methyl(2,2,2-Trifluoroethyl)amino]but-2-enoic Acid Hydrochloride
- Molecular Formula: C₇H₁₀F₃NO₂·HCl
- Molecular Weight : 233.61
- Key Differences: A four-carbon chain with a double bond (but-2-enoic acid) increases conformational rigidity. The α,β-unsaturated system may participate in Michael addition reactions, altering reactivity compared to the saturated propanoic acid derivative .
Non-Fluorinated Analog: 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight : 181.66
- Key Differences: The trifluoroethyl group is replaced with an ethyl group, reducing electronegativity and metabolic resistance.
Biological Activity
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride (CAS No. 2361678-21-7) is a synthetic compound characterized by its trifluoroethyl group, which imparts unique properties relevant to biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C6H10F3NO2·HCl
- Molecular Weight : 221.60 g/mol
The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic regions in proteins and enzymes.
The biological activity of 3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride is primarily attributed to its ability to modulate enzyme activities through competitive or non-competitive inhibition. The specific interactions can vary based on the target enzyme or receptor involved.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against several tumor cell lines. For example, studies have shown that it can inhibit the growth of DLD-1, T24, and SH-SY-5Y cell lines with IC50 values in the nanomolar range, suggesting potent anticancer properties .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of protein methyltransferases. It has demonstrated selective inhibition of G9a/GLP methyltransferases, which are implicated in various cancer pathways. The selectivity and potency of the compound make it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Tumor Cell Lines :
- Enzyme Interaction Studies :
Applications in Scientific Research
3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride has diverse applications:
- Medicinal Chemistry : As a lead compound in developing new anticancer drugs.
- Biochemistry : As a biochemical probe for studying enzyme mechanisms.
- Pharmaceutical Development : Potential use in creating drugs targeting specific methyltransferase pathways.
Summary Table of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Antiproliferative | DLD-1 Cell Line | 3.0 | Significant reduction in viability |
| Antiproliferative | T24 Cell Line | Not specified | Further studies needed |
| Antiproliferative | SH-SY-5Y Cell Line | Not specified | Further studies needed |
| Enzyme Inhibition | G9a Methyltransferase | < 10 | Competitive inhibition confirmed |
Q & A
Q. How does the methyl group on the amino moiety affect conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
